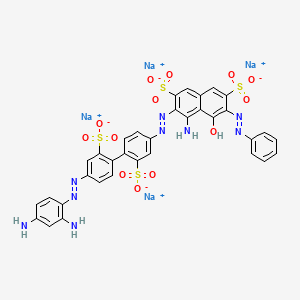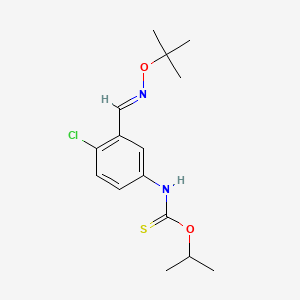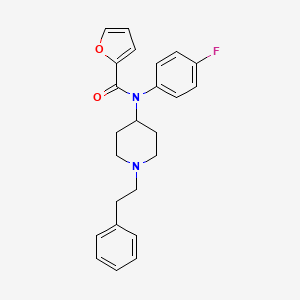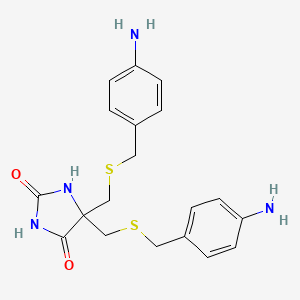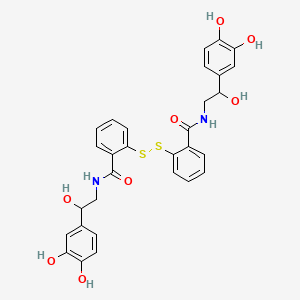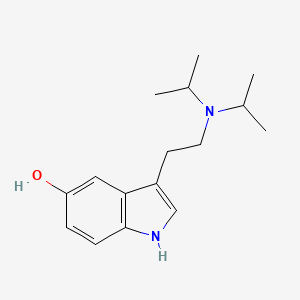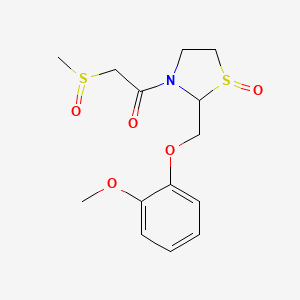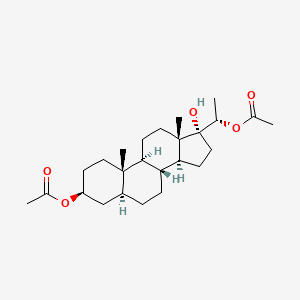
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate is a steroid derivative with the molecular formula C25H40O5. This compound is a derivative of allopregnane, a type of steroid that is structurally related to progesterone. It is characterized by the presence of three hydroxyl groups at the 3beta, 17alpha, and 20alpha positions, which are acetylated to form diacetate esters.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be synthesized from allopregnane-3beta,17alpha,20alpha-triol. The synthesis involves the acetylation of the hydroxyl groups at the 3beta and 20alpha positions. This can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the diacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The acetylation reaction is carefully monitored to prevent over-acetylation or incomplete reactions.
Análisis De Reacciones Químicas
Types of Reactions
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diacetate ester back to the triol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate groups.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of allopregnane-3beta,17alpha,20alpha-triol.
Substitution: Formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in hormone-related conditions.
Mecanismo De Acción
The mechanism of action of allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating their activity and influencing gene expression. This can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact pathways and targets involved depend on the specific context and application of the compound .
Comparación Con Compuestos Similares
Allopregnane-3beta,17alpha,20alpha-triol 3,20-diacetate can be compared with other similar compounds, such as:
Allopregnane-3beta,17alpha,20beta-triol: Differing in the stereochemistry at the 20 position.
Allopregnane-3beta,17alpha,21-triol-11,20-dione: Differing in the presence of additional hydroxyl and keto groups.
Allopregnane-3beta,17alpha,20beta-trioldibenzoate: Differing in the ester groups attached to the hydroxyl groups.
The uniqueness of this compound lies in its specific acetylation pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
1176-49-4 |
|---|---|
Fórmula molecular |
C25H40O5 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
[(3S,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-acetyloxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C25H40O5/c1-15(29-16(2)26)25(28)13-10-22-20-7-6-18-14-19(30-17(3)27)8-11-23(18,4)21(20)9-12-24(22,25)5/h15,18-22,28H,6-14H2,1-5H3/t15-,18-,19-,20+,21-,22-,23-,24-,25-/m0/s1 |
Clave InChI |
COXXOOWTEWCQRW-PEFWAVJTSA-N |
SMILES isomérico |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O)OC(=O)C |
SMILES canónico |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


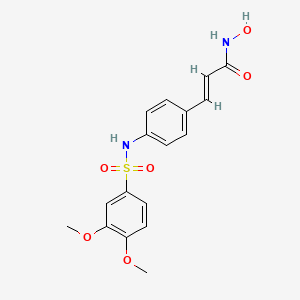

![Diphenyl-4,4 phenylacetyl-6 oxyde-1 perhydrothiopyrano(2,3-c)pyrrole-(1RS,4aRS,7aRS) [French]](/img/structure/B12781330.png)
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione;N,N-diethylethanamine](/img/structure/B12781335.png)
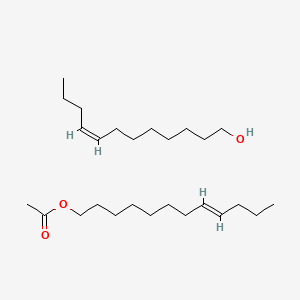
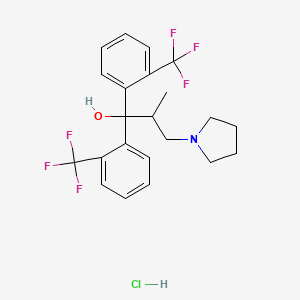
![(9S,10R,12S,15R,17R,18S,19S,20R,23Z,25Z,27R,28R)-3,13,19,28-tetramethylspiro[4,7,11,16,21,29,30-heptaoxaheptacyclo[25.2.1.117,20.03,5.09,15.09,19.010,12]hentriaconta-13,23,25-triene-18,2'-oxirane]-6,22-dione](/img/structure/B12781361.png)
